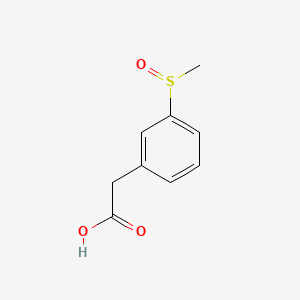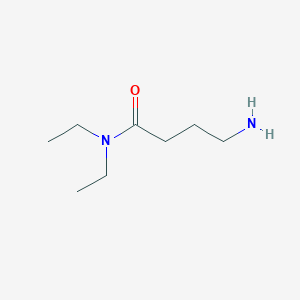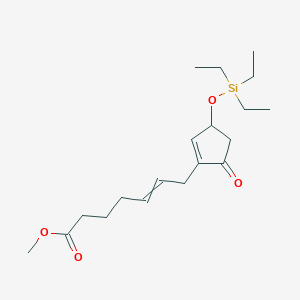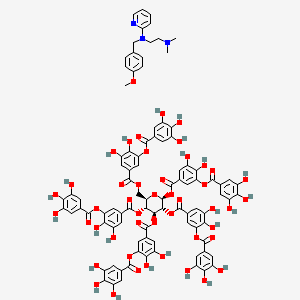
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene derivatives, including those similar to 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde, often involves multi-component reactions that integrate aromatic aldehydes with other reactants. For example, a three-component reaction catalyzed by p-toluenesulfonic acid between 2-naphthol, an aromatic aldehyde, and 2-aminopyrimidine demonstrates a method for synthesizing naphthalen-2-ol derivatives, showcasing the versatility and efficiency of such approaches in yielding naphthalene derivatives in excellent yields (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, akin to this compound, can be analyzed through various spectroscopic methods, revealing details about their functional groups and overall molecular architecture. For instance, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a three-component reaction highlights the structural diversity obtainable through specific synthetic strategies, providing insights into the molecular frameworks that can be constructed from naphthalene bases (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Chemical Reactions and Properties
Naphthalene derivatives participate in a wide array of chemical reactions, underlining their reactivity and potential utility in various chemical contexts. For example, the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation showcases innovative methods to enhance reaction efficiency and yield, illustrating the reactivity of naphthalene derivatives under different conditions (Mokhtary & Torabi, 2017).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. Although specific data on this compound were not found, studies on similar compounds, like the synthesis and characterization of regio-controlled oligomers from 2-naphthalensulfonic acid and formaldehyde, provide valuable information on the physical characteristics that can be expected from naphthalene-based compounds (Arduini, Pavan, Pochini, Ungaro, & Corno, 1990).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for understanding the versatility of naphthalene derivatives. For instance, the synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde illustrates the functionalization of naphthalene derivatives and highlights their potential for further chemical modification, offering insights into the chemical behavior and versatility of these compounds (Mandal, Mandal, Biswas, Banerjee, & Saha, 2018).
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a compound structurally similar to 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde, is used as a functionalized fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective for detecting different cations and anions, as well as other substances like toxic species and nerve agents (Das & Goswami, 2017).
Synthesis of Medicinal Compounds : A study focused on the synthesis of peptide aldehyde derivatives, including this compound, as selective inhibitors of human cathepsin L. These compounds have shown potential as antiosteoporotic agents by inhibiting bone resorption in various in vitro and in vivo models (Yasuma et al., 1998).
Catalysis in Chemical Reactions : The compound has been utilized in catalysis, specifically in the Michael addition of aldehydes to nitrostyrenes. Its role in enhancing the efficiency and selectivity of these reactions underlines its importance in synthetic chemistry (Gu & Zhao, 2007).
Enzyme Inhibition Studies : In biochemical research, compounds like this compound are used to study enzyme inhibition, specifically targeting aldehyde dehydrogenases. These studies provide insights into the metabolic pathways involving aldehydes and their potential regulation (Klyosov, 1996).
Biomedical Imaging : this compound derivatives have been explored for use in fluorescent probes for imaging and detecting formaldehyde in living cells. Their ability to undergo intramolecular charge transfer and excited state intramolecular proton transfer makes them useful in biological systems (Chen et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes.
Mode of Action
This compound acts as a potent, reversible, and selective inhibitor of human cathepsin L . By binding to the active site of cathepsin L, it prevents the enzyme from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of cathepsin L by this compound affects various biochemical pathways. For instance, it can impact the ubiquitin-proteasome system and autophagy, both of which are involved in protein degradation .
Result of Action
The inhibition of cathepsin L by this compound results in the suppression of calcium and hydroxyproline release from bone in vitro . This suggests that the compound could potentially be useful in the treatment of conditions like osteoporosis .
Propiedades
IUPAC Name |
(2S,3S)-N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-3-18(2)26(30-35(33,34)25-14-8-10-19-9-4-5-12-23(19)25)27(32)29-21(17-31)15-20-16-28-24-13-7-6-11-22(20)24/h4-14,16-18,21,26,28,30H,3,15H2,1-2H3,(H,29,32)/t18-,21-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPHAWVFZQFOJA-JCWFFFCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)




